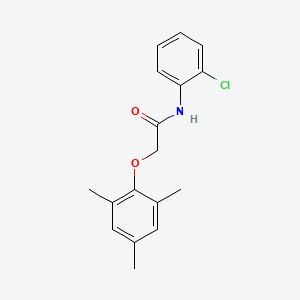![molecular formula C16H14N2O7 B5885235 (4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid, commonly known as NPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPA is an organic molecule that belongs to the class of nitrophenyl ethers and is composed of two aromatic rings connected by an acetic acid chain.
Wissenschaftliche Forschungsanwendungen
NPA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, NPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, cancer, and HIV. In agriculture, NPA has been studied as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In material science, NPA has been studied for its potential use in the synthesis of organic electronic devices.
Wirkmechanismus
The mechanism of action of NPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, NPA has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. In plant cells, NPA has been shown to inhibit the activity of auxin transporters, which are involved in the growth and development of plants.
Biochemical and Physiological Effects:
NPA has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, NPA has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In plant cells, NPA has been shown to inhibit root elongation and induce abnormal growth patterns. In animal studies, NPA has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NPA in lab experiments is its relatively low cost and availability. NPA is a commercially available compound that can be easily synthesized in the lab. However, one of the limitations of using NPA is its potential toxicity and side effects. NPA has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of NPA. In medicine, NPA could be further studied as a potential treatment for various diseases such as cancer, rheumatoid arthritis, and HIV. In agriculture, NPA could be further studied as a potential herbicide and fungicide. In material science, NPA could be further studied for its potential use in the synthesis of organic electronic devices. Additionally, the mechanism of action of NPA could be further elucidated to better understand its effects on different cell types and signaling pathways.
Synthesemethoden
The synthesis of NPA involves the reaction of 3-nitrophenoxyacetic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction yields NPA as a white crystalline solid with a melting point of 190-191°C. The purity of the compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
2-[4-[[2-(3-nitrophenoxy)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c19-15(9-24-14-3-1-2-12(8-14)18(22)23)17-11-4-6-13(7-5-11)25-10-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFVTSAHGOLOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(3-Nitrophenoxy)acetyl]amino}phenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5885187.png)
![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)



![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)

